

Unraveling the Crystalline Architecture of Barium Iodide Hexahydrate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Barium iodide hexahydrate*

Cat. No.: *B577068*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the crystal structure of **barium iodide hexahydrate** ($\text{BaI}_2 \cdot 6\text{H}_2\text{O}$), providing a comprehensive overview of its known structural characteristics and the methodologies used to determine them. While detailed crystallographic data for the hexahydrate form remains elusive in publicly accessible databases, this document summarizes the available information and presents data for related barium iodide compounds to offer a comparative structural context.

Introduction to Barium Iodide and its Hydrates

Barium iodide is an inorganic compound that exists in an anhydrous form (BaI_2) and as several hydrates, with the dihydrate ($\text{BaI}_2 \cdot 2\text{H}_2\text{O}$) and the hexahydrate ($\text{BaI}_2 \cdot 6\text{H}_2\text{O}$) being notable examples.^[1] These compounds are of interest in various chemical and pharmaceutical applications. The degree of hydration significantly influences the crystal structure and physicochemical properties of the salt.

Crystal Structure of Barium Iodide Compounds

Detailed structural information is most readily available for the anhydrous and dihydrate forms of barium iodide, which can serve as a reference for understanding the potential coordination environment in the hexahydrate.

Anhydrous Barium Iodide (BaI_2)

The crystal structure of anhydrous barium iodide is well-characterized. It adopts an orthorhombic crystal system and is isostructural with lead(II) chloride ($PbCl_2$).[\[1\]](#)[\[2\]](#)

Table 1: Crystallographic Data for Anhydrous Barium Iodide (BaI_2)

Parameter	Value
Crystal System	Orthorhombic
Space Group	Pnma (No. 62)
Lattice Parameters	$a = 10.83 \text{ \AA}$, $b = 9.00 \text{ \AA}$, $c = 5.37 \text{ \AA}$
$\alpha = \beta = \gamma = 90^\circ$	
Coordination Number of Ba^{2+}	9
Ba-I Bond Distances	Ranging from 3.50 to 4.13 \AA

Data sourced from the Materials Project.[\[3\]](#)

In this structure, each barium ion (Ba^{2+}) is coordinated to nine iodide ions (I^-), forming a complex three-dimensional lattice.[\[3\]](#)

Barium Iodide Dihydrate ($BaI_2 \cdot 2H_2O$)

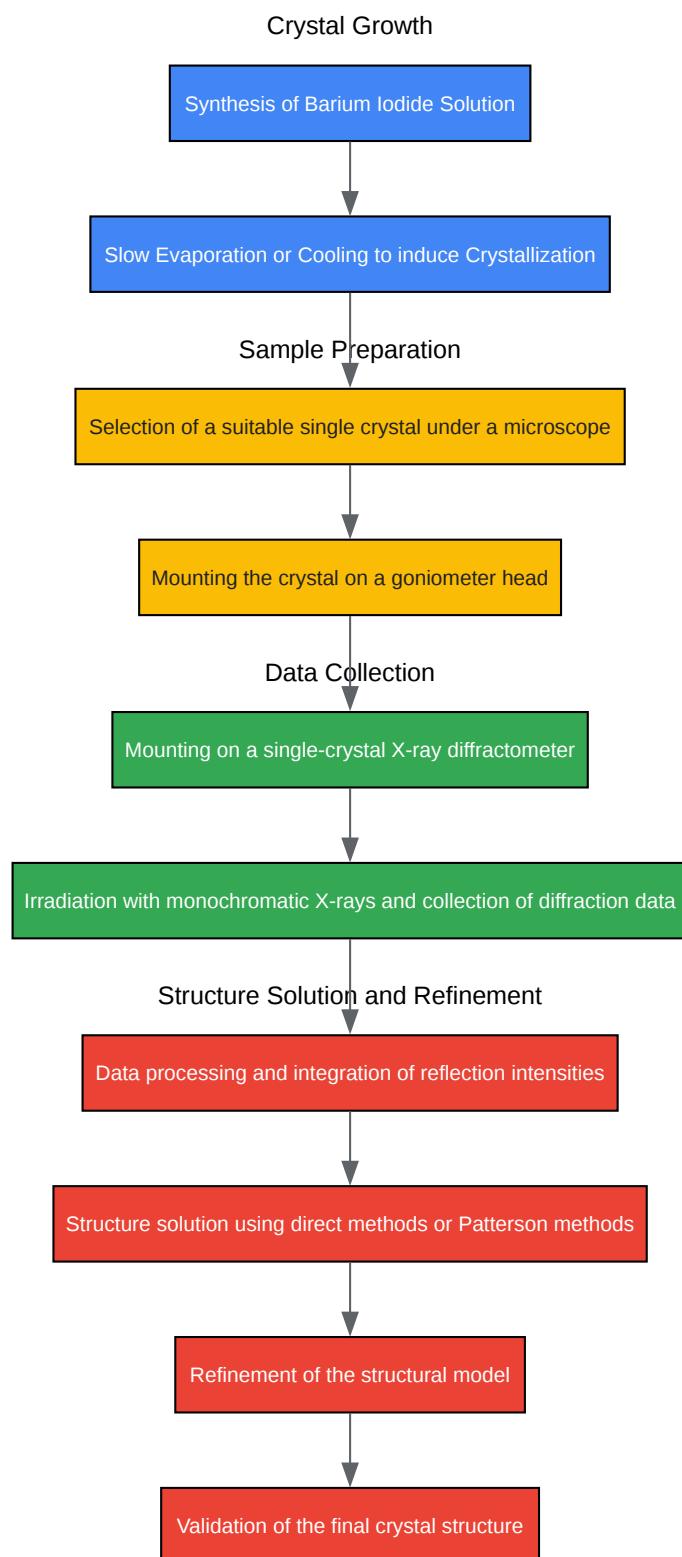
Information regarding the detailed crystal structure of the dihydrate is less common in the readily available literature, but it is known to be a stable crystalline solid.[\[4\]](#)[\[5\]](#)

Barium Iodide Hexahydrate ($BaI_2 \cdot 6H_2O$)

Precise, peer-reviewed crystallographic data for **barium iodide hexahydrate**, including its unit cell dimensions, space group, and atomic coordinates, are not present in major crystallographic databases. Historical literature from 1918 describes the crystals as large, hexagonal prisms and suggests they are likely isomorphous with strontium chloride hexahydrate ($SrCl_2 \cdot 6H_2O$). The crystal class was proposed to be trapezohedral tetartohedral with an estimated axial ratio of $c/a = 0.538$. However, this information is preliminary and has not been confirmed by modern crystallographic techniques.

Experimental Determination of Crystal Structures

The primary method for elucidating the crystal structure of compounds like **barium iodide hexahydrate** is single-crystal X-ray diffraction (SCXRD).


Principles of Single-Crystal X-ray Diffraction

SCXRD is a non-destructive analytical technique that provides detailed information about the three-dimensional arrangement of atoms within a crystal. The process involves irradiating a single crystal with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, the unit cell dimensions, space group, and the precise coordinates of each atom in the crystal can be determined.

General Experimental Protocol for Single-Crystal X-ray Diffraction

While a specific protocol for **barium iodide hexahydrate** is not available, a general workflow for the characterization of a hydrated salt is as follows:

Diagram 1: General Workflow for Single-Crystal X-ray Diffraction

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Barium iodide - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 4. byjus.com [byjus.com]
- 5. Barium iodide Formula, Structure, Properties, Uses [pw.live]
- To cite this document: BenchChem. [Unraveling the Crystalline Architecture of Barium Iodide Hexahydrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b577068#barium-iodide-hexahydrate-crystal-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com